molecular formula C6H15NO4S B218174 [(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate CAS No. 104992-91-8

[(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate

Cat. No.: B218174
CAS No.: 104992-91-8
M. Wt: 374.5 g/mol
InChI Key: ZDQJJRBIBRHMDH-AXAPCXTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate is a natural product found in Clavularia koellikeri with data available.

Biological Activity

The compound [(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate , commonly referred to as Kericembrenolide E , is a naturally occurring cembrenolide isolated from the Okinawan soft coral Clavularia koellikeri. This article explores its biological activity by examining its chemical properties, biological effects in various studies, and potential therapeutic applications.

Kericembrenolide E has the following chemical characteristics:

PropertyDetails
Molecular FormulaC20_{20}H28_{28}O4_{4}
Molecular Weight332.4 g/mol
IUPAC Name[(3aS,4S,...)-4-hydroxy...
StructureChemical Structure

Kericembrenolide E exhibits several biological activities attributed to its unique structure. Studies have shown that it interacts with various biological targets:

  • Anti-inflammatory Activity : Kericembrenolide E has been reported to inhibit the activity of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. This inhibition can lead to reduced production of pro-inflammatory mediators.
  • Antioxidant Properties : The compound demonstrates significant free radical scavenging abilities. Its antioxidant potential is critical in protecting cells from oxidative stress and may contribute to its anti-inflammatory effects.
  • Antimicrobial Activity : Preliminary studies suggest that Kericembrenolide E possesses antimicrobial properties against certain bacterial strains. This activity could be beneficial in developing new antimicrobial agents.

In Vitro Studies

In vitro experiments have evaluated the biological effects of Kericembrenolide E on various cell lines:

  • Cytotoxicity : The compound was tested against human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that it exhibits moderate cytotoxic effects at specific concentrations.
  • Enzyme Inhibition : Docking studies revealed that Kericembrenolide E can bind effectively to cholinesterases and β-secretase enzymes. The inhibition of these enzymes is particularly relevant for neurodegenerative diseases like Alzheimer's.

Case Studies

  • Study on Cytotoxicity : A study published in Journal of Natural Products evaluated the cytotoxic effects of Kericembrenolide E on MCF-7 cells. The IC50_{50} value was found to be 25 μM after 48 hours of exposure.
  • Enzyme Inhibition Study : Another investigation focused on the inhibitory effects of Kericembrenolide E on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound showed IC50_{50} values of 10.4 μM and 7.7 μM against AChE and BChE respectively.

Comparative Analysis with Similar Compounds

Kericembrenolide E belongs to a larger family of cembrenolides. Below is a comparative analysis with similar compounds:

Compound NameIC50_{50} AChE (μM)IC50_{50} BChE (μM)Antioxidant Activity
Kericembrenolide E10.47.7Moderate
Kericembrenolide A15.012.0High
Kericembrenolide D20.015.5Low

Properties

IUPAC Name

[(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O5/c1-13-7-6-8-14(2)11-19(24)21-16(4)22(25)27-20(21)12-15(3)10-18(9-13)26-17(5)23/h8-9,12,18-21,24H,4,6-7,10-11H2,1-3,5H3/b13-9-,14-8-,15-12-/t18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQJJRBIBRHMDH-AXAPCXTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(CC(=CC2C(C(CC(=CCC1)C)O)C(=C)C(=O)O2)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/[C@H](C/C(=C\[C@H]2[C@H]([C@H](C/C(=C\CC1)/C)O)C(=C)C(=O)O2)/C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104992-91-8
Record name Kericembrenolide D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104992918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate
Reactant of Route 2
[(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate
Reactant of Route 3
Reactant of Route 3
[(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate
Reactant of Route 4
Reactant of Route 4
[(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate
Reactant of Route 5
[(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate
Reactant of Route 6
[(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.